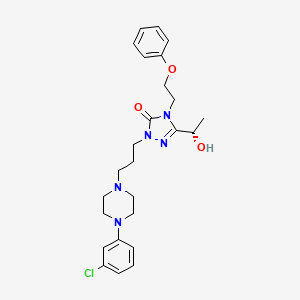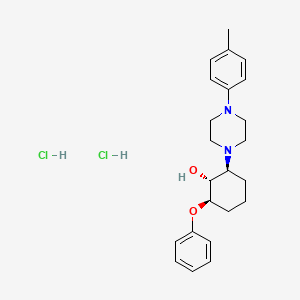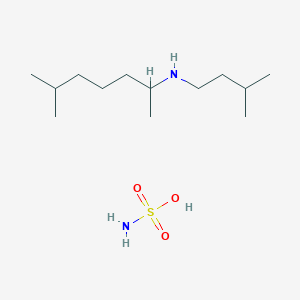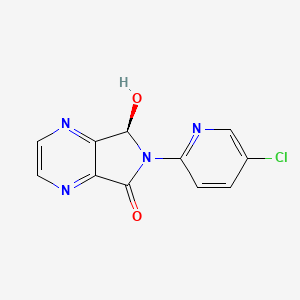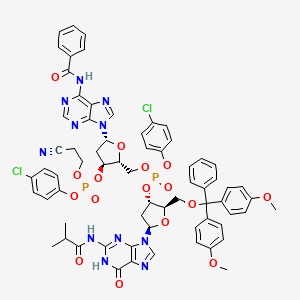
Einecs 274-079-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a clear, colorless to faintly yellow liquid that is sensitive to moisture and reacts with water . Catecholborane is used in various chemical reactions and has significant applications in organic synthesis.
Méthodes De Préparation
Catecholborane can be synthesized through the reaction of catechol with borane-tetrahydrofuran complex. The reaction typically involves mixing catechol and the borane-tetrahydrofuran complex in a suitable solvent under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
Catecholborane undergoes several types of chemical reactions, including:
Reduction: It acts as a stereoselective reducing agent to convert beta-hydroxy ketones to syn 1,3-diols.
Hydroboration: It reacts with alkynes through hydroboration to form trans vinyl borane, which is a precursor to the Suzuki reaction. Common reagents used in these reactions include solvents like tetrahydrofuran and diethyl ether. The major products formed from these reactions are often intermediates used in further organic synthesis.
Applications De Recherche Scientifique
Catecholborane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent and in hydroboration reactions to synthesize various organic compounds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug synthesis and development.
Industry: It is used in the preparation of amides and macrocyclic lactams from carboxylic acids.
Mécanisme D'action
The mechanism of action of Catecholborane involves its ability to donate electrons and participate in reduction and hydroboration reactions. It targets specific functional groups in organic molecules, facilitating the formation of new bonds and the synthesis of complex compounds .
Comparaison Avec Des Composés Similaires
Catecholborane can be compared with other borane derivatives such as:
Borane-tetrahydrofuran complex: Used as a reducing agent but less selective compared to Catecholborane.
Borane-dimethyl sulfide complex: Another reducing agent with different reactivity and selectivity. Catecholborane is unique due to its high stereoselectivity and ability to form specific products in organic synthesis.
Propriétés
Numéro CAS |
69679-23-8 |
|---|---|
Formule moléculaire |
C67H63Cl2N11O16P2 |
Poids moléculaire |
1411.1 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-(4-chlorophenoxy)phosphoryl]oxymethyl]oxolan-3-yl] (4-chlorophenyl) 2-cyanoethyl phosphate |
InChI |
InChI=1S/C67H63Cl2N11O16P2/c1-41(2)63(81)77-66-76-62-59(65(83)78-66)74-40-80(62)57-34-52(54(91-57)36-88-67(43-14-9-6-10-15-43,44-16-24-48(86-3)25-17-44)45-18-26-49(87-4)27-19-45)96-98(85,94-51-30-22-47(69)23-31-51)90-37-55-53(95-97(84,89-33-11-32-70)93-50-28-20-46(68)21-29-50)35-56(92-55)79-39-73-58-60(71-38-72-61(58)79)75-64(82)42-12-7-5-8-13-42/h5-10,12-31,38-41,52-57H,11,33-37H2,1-4H3,(H,71,72,75,82)(H2,76,77,78,81,83)/t52-,53-,54+,55+,56+,57+,97?,98?/m0/s1 |
Clé InChI |
XYUJHNHZNBBSAK-DTVMXBHISA-N |
SMILES isomérique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(=O)(OC[C@@H]7[C@H](C[C@@H](O7)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl)OC1=CC=C(C=C1)Cl |
SMILES canonique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(=O)(OCC7C(CC(O7)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl)OC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


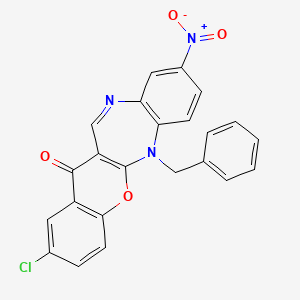

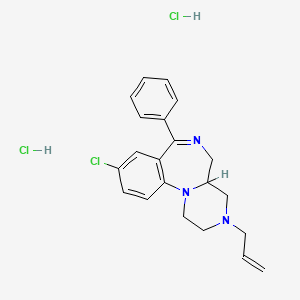
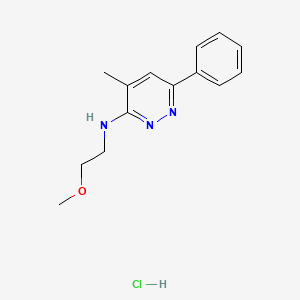
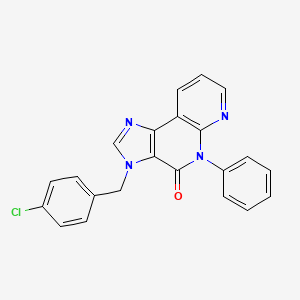

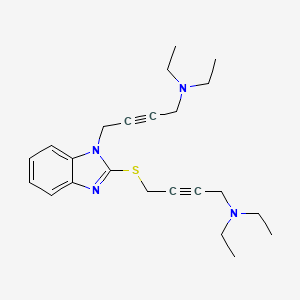
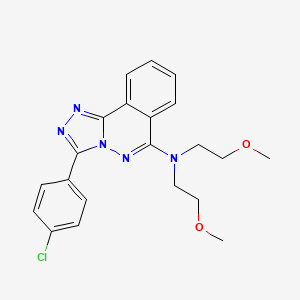
![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)
![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B15189933.png)
